Home > Products > Screening Compounds P7210 > 2-Deschloro Aripiprazole
2-Deschloro Aripiprazole - 203395-82-8

2-Deschloro Aripiprazole

Catalog Number: EVT-341054
CAS Number: 203395-82-8
Molecular Formula: C23H28ClN3O2
Molecular Weight: 413.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is also known as 2-Dechloro Aripiprazole . It is a pharmaceutical analytical impurity with the molecular formula C23H28ClN3O2 .

Molecular Structure Analysis

The molecular formula of this compound is C23H28ClN3O2 . The average mass is 413.940 Da .

Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone)

    Compound Description: Aripiprazole is an atypical antipsychotic drug known for its dopamine autoreceptor agonist and postsynaptic dopamine receptor antagonist properties. [, ] It is used to treat schizophrenia, bipolar disorder, and other mental health conditions. Studies have shown its effectiveness in reducing positive symptoms like hallucinations and delusions, as well as improving negative symptoms such as social withdrawal and apathy.

    Relevance: Aripiprazole shares a remarkably similar structure with the target compound. Both possess a quinolinone core, a butoxy linker, and a piperazine ring substituted with a chlorophenyl group. The key difference lies in the substitution pattern on the chlorophenyl ring, with aripiprazole having a 2,3-dichlorophenyl substituent compared to the 3-chlorophenyl substituent in the target compound. [, ]

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone Monomethanesulfonate (OPC-14523)

    Compound Description: OPC-14523 is a novel compound with high affinity for sigma and 5-HT1A receptors, as well as for the 5-HT transporter. [, ] It has demonstrated antidepressant-like effects in animal models of depression, attributed to its ability to increase acetylcholine release in the brain. This effect is believed to be mediated by its sigma and 5-HT1A receptor agonism.

    Relevance: This compound shares the core structure of a quinolinone ring, a propyl linker, and a piperazine ring substituted with a 3-chlorophenyl group with 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone. [, ] The primary difference lies in the linker length and the presence of a methoxy group at the 5-position of the quinolinone ring in OPC-14523. This structural similarity suggests potential overlap in their pharmacological profiles.

3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

    Compound Description: OPC-8212 is a positive inotropic drug, meaning it increases the force of heart muscle contractions. [, , ] Studies have shown it to be effective in treating heart failure by improving cardiac output and contractility. Notably, OPC-8212 achieves this without significantly affecting heart rate or blood pressure, making it a promising therapeutic agent with a desirable safety profile.

Cilostazol (6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone)

    Compound Description: Cilostazol acts as a phosphodiesterase type 3 inhibitor, exhibiting antithrombotic, vasodilator, antimitogenic, and cardiotonic properties. [, ] Clinically, it is used to treat intermittent claudication, a condition characterized by pain and cramping in the legs during exercise due to poor blood flow. By inhibiting PDE3, cilostazol increases cyclic AMP levels in blood vessels and platelets, leading to vasodilation and inhibition of platelet aggregation.

    Relevance: While Cilostazol shares the 3,4-dihydro-2(1H)-quinolinone core and butoxy linker with the target compound, it differs significantly in its substituent at the end of the butoxy chain. [, ] Instead of a piperazine ring, Cilostazol possesses a 1-cyclohexyl-1H-tetrazol-5-yl group. This difference highlights the versatility of the 3,4-dihydro-2(1H)-quinolinone scaffold in accommodating diverse substituents to achieve a wide range of pharmacological activities.

Synthesis Analysis

The synthesis of 2-Deschloro Aripiprazole typically involves the following steps:

  1. Starting Materials: The synthesis begins with Aripiprazole or its precursors, which contain a dichlorophenyl-piperazine structure.
  2. Chlorine Removal: The removal of the chlorine atom at the 2-position can be achieved through various chemical reactions, including:
    • Nucleophilic Substitution: Using nucleophiles such as sodium azide or other amines in a solvent like dimethyl sulfoxide (DMSO) to replace the chlorine atom.
    • Reduction Reactions: Employing reducing agents to selectively remove chlorine without affecting other functional groups.
  3. Purification: The product is then purified using techniques such as recrystallization or chromatography to isolate 2-Deschloro Aripiprazole from by-products and unreacted starting materials.

Technical parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 2-Deschloro Aripiprazole can be analyzed using various spectroscopic techniques:

  • Molecular Formula: C19_{19}H22_{22}ClN3_{3}O2_{2}
  • Molecular Weight: Approximately 347.84 g/mol
  • Structural Features: The compound retains a piperazine ring and a dihydroquinoline moiety similar to Aripiprazole but lacks the chlorine atom at the 2-position on the phenyl ring. This modification alters the dihedral angle between the piperazine ring and the phenyl group, which can affect binding affinity and receptor interactions.

Crystallographic data reveal that the absence of chlorine allows for greater flexibility in molecular conformation, potentially influencing its pharmacodynamics.

Chemical Reactions Analysis

2-Deschloro Aripiprazole participates in several chemical reactions:

  1. Binding Interactions: It exhibits strong binding to human serum albumin (HSA), with studies showing that its binding affinity is influenced by its structural configuration. The absence of chlorine reduces steric hindrance, allowing for different binding dynamics compared to its parent compound.
  2. Metabolic Pathways: As a metabolite of Aripiprazole, it may undergo further biotransformation in vivo. Enzymatic reactions involving cytochrome P450 enzymes can lead to hydroxylation or conjugation reactions that modify its activity and clearance from the body.
  3. Stability Studies: Evaluations of thermal stability and solubility in various solvents provide insights into its chemical reactivity and potential degradation pathways.
Mechanism of Action

The mechanism of action for 2-Deschloro Aripiprazole involves:

  • Dopamine D2 Receptor Modulation: Similar to Aripiprazole, it acts as a partial agonist at dopamine D2 receptors, leading to a balanced modulation of dopaminergic activity.
  • Serotonin Receptor Interaction: It also affects serotonin receptors (5-HT1A and 5-HT2A), contributing to its antipsychotic effects by enhancing serotonergic transmission while inhibiting excessive dopaminergic activity.

Studies indicate that the structural modifications impact receptor binding profiles, which may lead to variations in therapeutic efficacy and side effect profiles compared to Aripiprazole.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 2-Deschloro Aripiprazole include:

  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and understanding pharmacokinetics.

Applications

2-Deschloro Aripiprazole has several scientific applications:

  1. Pharmaceutical Research: It serves as a valuable tool in studying receptor interactions and drug metabolism pathways related to antipsychotic medications.
  2. Drug Development: Its unique properties make it a candidate for developing new formulations with improved efficacy or reduced side effects compared to traditional antipsychotics.
  3. Clinical Studies: Investigations into its pharmacological profile contribute to understanding how modifications impact therapeutic outcomes in psychiatric disorders.
Structural and Chemical Characterization of 2-Deschloro Aripiprazole

Molecular Structure and Stereochemical Properties

Comparative Analysis with Aripiprazole: Chlorine Substituent Impact

2-Deschloro aripiprazole (C₂₃H₂₈ClN₃O₂; MW 413.94 g/mol) is distinguished from aripiprazole by the absence of one chlorine atom at the 2-position of the phenylpiperazine ring [2] [9]. This structural modification significantly alters molecular electronics and steric bulk, reducing its binding affinity to human serum albumin (HSA) by >50-fold compared to aripiprazole (nK = 0.10 × 10⁶ M⁻¹ vs. 5.94 × 10⁶ M⁻¹) [2]. The chlorine atom in native aripiprazole enables a specific halogen bond with Cys392 of HSA (distance: 3.4–3.6 Å), which is absent in the deschloro analog [2] [3]. Quantum mechanical calculations confirm that this halogen bond contributes ~3–5 kcal/mol to binding stability, explaining the drastic affinity reduction .

Table 1: Impact of Chlorine Substituents on HSA Binding Affinity [2]

CompoundnK (×10⁶ M⁻¹)Relative Affinity vs. ARP
Aripiprazole (ARP)5.94 ± 0.79100%
2-Deschloro ARP0.61 ± 0.1110.3%
3-Deschloro ARP1.30 ± 0.0721.9%
Deschloro ARP (no Cl)0.10 ± 0.011.7%

Quantum Mechanical Modeling of Halogen Bond Interactions

Density functional theory (DFT) simulations reveal that the chlorine atom at the 3-position of aripiprazole’s dichlorophenyl group exhibits a σ-hole—a region of positive electrostatic potential enabling directional interactions with electron-rich partners like sulfur or oxygen [2] . This facilitates a 158° bond angle with Cys392 in HSA, characteristic of a Type II halogen bond. In 2-deschloro aripiprazole, the single chlorine adopts a linear conformation (180°) with diminished σ-hole intensity, reducing its interaction energy by ~40% [3] . Molecular dynamics trajectories further show that without this constraint, the phenylpiperazine ring exhibits greater rotational freedom (RMSF = 1.8 Å vs. 0.9 Å in ARP), weakening protein contact stability [3].

Synthetic Pathways and Intermediate Derivatives

Role of Chlorine in Piperazine Ring Functionalization

The synthesis of 2-deschloro aripiprazole hinges on selective piperazine ring modification. Key steps involve:

  • N-alkylation: 1-(2,3-dichlorophenyl)piperazine reacts with 1-bromo-4-chlorobutane to form 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine [9].
  • Dehalogenation: Catalytic hydrogenation (Pd/C, H₂) selectively removes the 2-chloro substituent while preserving the 3-chloro group .
  • Quinolinone Coupling: The intermediate couples with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone via nucleophilic substitution (K₂CO₃, DMF) [9].The 3-chloro group is retained as a directing moiety, facilitating metal-catalyzed cross-coupling (e.g., Suzuki reactions) for further derivatization . Its absence in full deschloro analogs necessitates alternative strategies like Buchwald–Hartwig amination [9].

Key Synthetic Intermediates in Aripiprazole Analog Production

Critical intermediates for 2-deschloro aripiprazole synthesis include:

  • 4-(3-Chlorophenyl)piperazine: Generated via Pd-catalyzed dechlorination of 2,3-dichlorophenyl precursors .
  • Deuterated variants (e.g., 2-Deschloro Aripiprazole-d₈): Synthesized using deuterated alkylating agents (e.g., CD₃CD₂Br) for metabolic tracer studies [4].
  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Serves as the core scaffold for alkoxy chain attachment [9].

Table 2: Key Intermediates for 2-Deschloro Aripiprazole Synthesis [4] [9]

IntermediateRoleChemical Formula
4-(3-Chlorophenyl)piperazineHalogen-modified arylpiperazine coreC₁₀H₁₃ClN₂
1-(4-Bromobutyl)-4-(3-chlorophenyl)piperazineAlkylated spacer for quinolinone couplingC₁₄H₂₀BrClN₂
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-oneQuinolinone precursorC₁₃H₁₆BrNO₂

Crystallographic and Spectroscopic Profiling

X-ray Diffraction Studies of Halogen-Protein Interactions

High-resolution crystal structures (PDB: 7X7X, resolution: 2.10 Å) confirm that 2-deschloro aripiprazole binds HSA at subdomain IIIA (site II), overlapping with fatty acid sites 3 and 4 [3] [5] [7]. Despite occupying the same pocket as aripiprazole, its single chlorine atom cannot form the dual halogen bonds observed in native ARP. Specifically:

  • The 3-chloro group resides 4.2 Å from Cys392—too distant for a halogen bond (vs. 3.4 Å in ARP) [3] [7].
  • The dihydroquinoline ring engages in weaker π-stacking with Tyr411 (distance: 4.5 Å vs. 3.8 Å in ARP) due to altered ring orientation [3].Molecular dynamics reveal higher conformational flexibility (RMSD = 1.6 Å vs. 0.8 Å for ARP), reducing residence time in the binding pocket [3] [7].

Table 3: Crystallographic Parameters of HSA Complexes [3] [5] [7]

ParameterAripiprazole–HSA2-Deschloro ARP–HSA
PDB ID5YOQ7X7X
Resolution (Å)2.282.10
Binding SiteSubdomain IIIASubdomain IIIA
Cl–S Distance (Å)3.4–3.6 (to Cys392)4.2 (no bond formed)
Quinolinone–Tyr411 Distance3.8 Å4.5 Å
RMSD (ligand stability)0.8 Å1.6 Å

FTIR and NMR Spectral Signatures for Structural Validation

FTIR Spectroscopy:

  • The carbonyl stretch (C=O) of 2-deschloro aripiprazole appears at 1,675 cm⁻¹, shifted from 1,682 cm⁻¹ in aripiprazole due to reduced electron withdrawal from the phenylpiperazine ring [6].
  • N–H bending vibrations at 1,545 cm⁻¹ confirm intramolecular H-bonding with the quinolinone oxygen [6].

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆): Quinolinone ring protons resonate at δ 6.85 (d, 1H), 6.72 (s, 1H), and 2.90 (t, 2H), while piperazine protons appear at δ 3.15 (t, 4H) and 2.45 (t, 4H) [6] [9].
  • ¹³C NMR: The C3′ carbon adjacent to the absent chlorine shows an upfield shift to δ 118.5 ppm (vs. δ 124.3 ppm in ARP), confirming electronic redistribution [9].

Table 4: Characteristic NMR Chemical Shifts [6] [9]

Proton GroupChemical Shift (δ, ppm)Multiplicity
Quinolinone C4-H6.85Doublet
Quinolinone C5-H6.72Singlet
Piperazine -NCH₂- (aliphatic)3.15 / 2.45Triplet
Aryl C2′-H (ortho to Cl)7.28Doublet

Properties

CAS Number

203395-82-8

Product Name

2-Deschloro Aripiprazole

IUPAC Name

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C23H28ClN3O2

Molecular Weight

413.9 g/mol

InChI

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)

InChI Key

SHHUSQIOAKPGMO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Synonyms

7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone;

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.